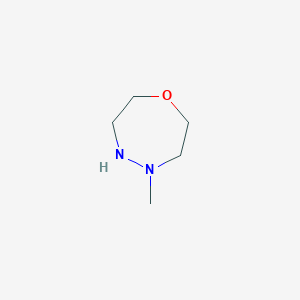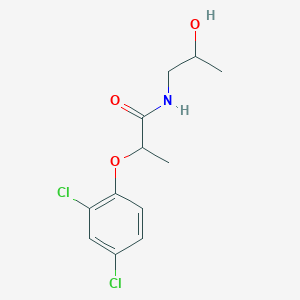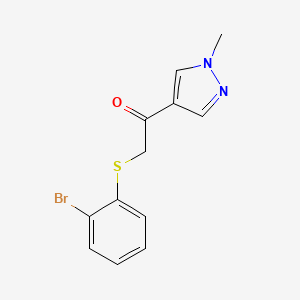![molecular formula C16H21NO5 B14905149 4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, an amino group, a tetrahydrofuran ring, and a butanoic acid moiety
Méthodes De Préparation
The synthesis of 4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with a suitable acylating agent to introduce the 4-oxo group. This is followed by the formation of the tetrahydrofuran ring through cyclization reactions. The final step involves the introduction of the butanoic acid moiety through carboxylation reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid can be compared with similar compounds such as:
- 4-[(4-Methoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
- 4-[(4-Propoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the ethoxy group, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C16H21NO5 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
4-(4-ethoxyanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C16H21NO5/c1-2-21-12-7-5-11(6-8-12)17-16(20)13(10-15(18)19)14-4-3-9-22-14/h5-8,13-14H,2-4,9-10H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
NUOVTMVEJZEPSN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)O)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)

![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)


![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)



![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)



